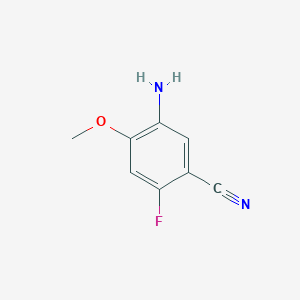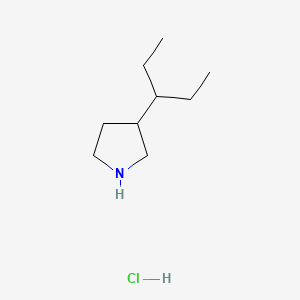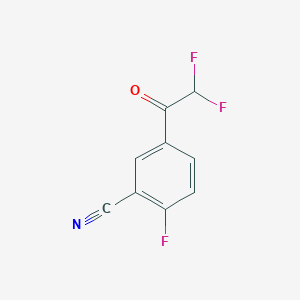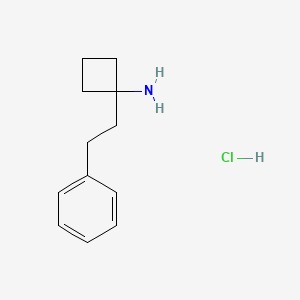
1-(2-Phenylethyl)cyclobutan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylethyl)cyclobutan-1-aminehydrochloride is an organic compound with the molecular formula C12H18ClN.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)cyclobutan-1-aminehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylethylamine with cyclobutanone in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the reaction under controlled conditions, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Phenylethyl)cyclobutan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanamine derivatives.
Substitution: Formation of various substituted cyclobutane compounds.
Aplicaciones Científicas De Investigación
1-(2-Phenylethyl)cyclobutan-1-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylethyl)cyclobutan-1-aminehydrochloride involves its interaction with specific molecular targets. It is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2), thereby modulating monoamine neurotransmission. This interaction can influence various physiological processes, including mood regulation and cognitive functions .
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: A natural monoamine alkaloid with similar structural features.
Cyclobutanamine: A simpler cyclobutane derivative without the phenylethyl group.
Phenylethylamine derivatives: Compounds with variations in the phenylethylamine moiety
Uniqueness
1-(2-Phenylethyl)cyclobutan-1-aminehydrochloride is unique due to its combination of a cyclobutane ring and a phenylethylamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C12H18ClN |
|---|---|
Peso molecular |
211.73 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c13-12(8-4-9-12)10-7-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10,13H2;1H |
Clave InChI |
VPGQUDXAFOFXJB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CCC2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


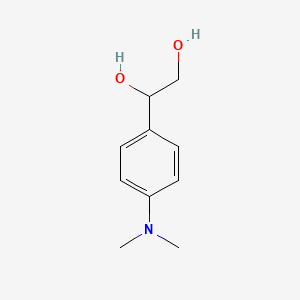
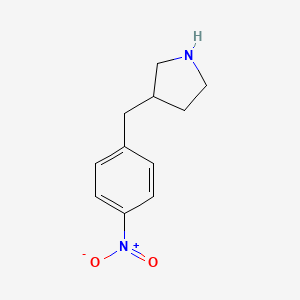
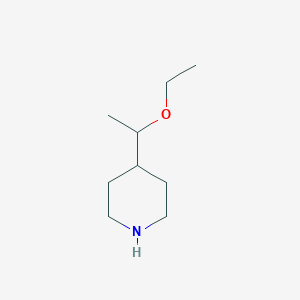
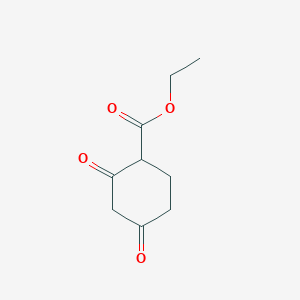


![8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline](/img/structure/B13592581.png)
![1-[2-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13592586.png)
![[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B13592588.png)
